molecular formula C14H9NO3S B2580873 2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid CAS No. 149143-57-7

2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid

Cat. No. B2580873
CAS RN: 149143-57-7
M. Wt: 271.29
InChI Key: YCMUXDJTCIQKIJ-UHFFFAOYSA-N
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Description

Phenolic compounds, such as “2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid”, are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .


Synthesis Analysis

While specific synthesis methods for “2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid” are not available, similar compounds like 4-Hydroxyphenylacetic acid are synthesized by diazotization and hydrolysis of 4-aminophenylacetic acid .


Molecular Structure Analysis

The molecular structure of phenolic compounds is characterized by one or more hydroxyl groups directly attached to one or more aromatic rings . The aromatic ring is responsible for making a phenol a weak acid by donating a H-atom .


Chemical Reactions Analysis

Phenolic compounds have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .


Physical And Chemical Properties Analysis

Phenolic compounds exist in different physical states. For example, a phenol, benzoic acid, phenylacetic acid are liquid, while most of the phenolic compounds are solid .

Scientific Research Applications

Organic Synthesis and Industrial Products

The benzothiazole moiety, including C-2-substituted derivatives, plays a crucial role in organic synthesis and the production of industrial goods. Researchers have explored various synthetic approaches to these compounds, including both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and readily available reagents . The introduction of 2-(4-hydroxyphenyl)benzothiazole in reactions with propargyl bromide, for instance, leads to benzothiazole–triazole hybrid molecules .

Biological Activity and Drug Development

The benzothiazole ring serves as a key motif in a wide range of biologically active compounds. These include antitumor, antimicrobial, antiviral, antibacterial, antifungal, antiparasitic, antioxidant, antidiabetic, immunomodulating, and anti-inflammatory agents . Notably, some C-2-substituted benzothiazole derivatives, such as antidiabetic Fortress, antitumor drugs Zopolrestat and GW 608-lys 38, and antiseptic Haletazol, have found commercial applications as drugs .

Fluorometric Determination of Oxidative Enzymes

4-Hydroxyphenylacetic acid (the compound’s common name) is used as a reagent in the acylation of phenols and amines. Additionally, it finds application in the fluorometric determination of oxidative enzymes .

Value-Added Bioproducts

Beyond its synthetic and pharmacological relevance, 4-Hydroxyphenylacetic acid has emerged as a promising intermediate for value-added bioproducts. These applications span food, cosmetics, pharmacy, and fungicides .

Thiazole Ring Closure and Chemical Modification

Researchers pay special attention to methods for thiazole ring closure and chemical modification by introducing pharmacophore groups. These modifications enhance the compound’s properties and biological activity .

Challenges and Opportunities in Synthesis

While progress has been made, challenges remain. For instance, understanding the reactivity of thiols with small substituents (e.g., ethanethiol) toward the formation of p,p’-DPA (diphenylacetylene) derivatives is an ongoing area of investigation .

Mechanism of Action

The mechanism of action of phenolic compounds often involves their antioxidant properties. For example, 4-(4-hydroxyphenyl)-but-3-en-2-one exhibits α-glucosidase inhibitory activities, with potency exceeding that of known α-glucosidase inhibitors .

Safety and Hazards

Safety data sheets for similar compounds suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Future Directions

Research into phenolic compounds is ongoing, with a focus on their potential therapeutic uses. For example, the synthesis of an active component, 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate, from Rhodiola crenulata, has shown promising α-glucosidase inhibitory activities .

properties

IUPAC Name

2-(4-hydroxyphenyl)-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3S/c16-10-4-1-8(2-5-10)13-15-11-6-3-9(14(17)18)7-12(11)19-13/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMUXDJTCIQKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid

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